molecular formula C18H39F3N4O10S6 B13667208 N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid

N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid

Cat. No.: B13667208
M. Wt: 720.9 g/mol
InChI Key: XMSDUUWVRRQTDU-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” is a complex organic compound that features multiple functional groups, including amino, sulfonamide, and disulfide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of amino and sulfonamide groups via nucleophilic substitution reactions.

    Step 3: Formation of disulfide bonds through oxidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: to enhance reaction rates.

    Control of temperature and pressure: to ensure optimal reaction conditions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to disulfides.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Nucleophilic substitution reactions involving amino and sulfonamide groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Disulfides.

    Reduction products: Thiols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Bioconjugation: Use in the modification of biomolecules for research purposes.

    Drug development:

Medicine

    Therapeutic agents: Investigation of its potential as a drug candidate for various diseases.

    Diagnostic tools: Use in the development of diagnostic assays.

Industry

    Materials science:

    Biotechnology: Use in the production of biotechnological products.

Mechanism of Action

The mechanism of action of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to active sites: of enzymes, inhibiting or activating their function.

    Modulation of signaling pathways: by interacting with receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide.
  • **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide; trifluoroacetic acid.

Uniqueness

The uniqueness of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential as a building block for more complex molecules make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H39F3N4O10S6

Molecular Weight

720.9 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H38N4O8S6.C2HF3O2/c17-1-3-19-33(25,26)7-5-29-9-13(21)15(23)11-31-32-12-16(24)14(22)10-30-6-8-34(27,28)20-4-2-18;3-2(4,5)1(6)7/h13-16,19-24H,1-12,17-18H2;(H,6,7)

InChI Key

XMSDUUWVRRQTDU-UHFFFAOYSA-N

Canonical SMILES

C(CNS(=O)(=O)CCSCC(C(CSSCC(C(CSCCS(=O)(=O)NCCN)O)O)O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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